Bis(4-methylbenzyl) ether

Carbonylation catalysis Regioselective synthesis Benzyl ether intermediate

Replace liquid dibenzyl ethers with a crystalline, para-substituted standard. Bis(4-methylbenzyl) ether (CAS 38460-98-9, C₁₆H₁₈O, MW 226.31) ensures correct regiochemical outcomes in rhodium-catalyzed carbonylation to p-tolylacetic acid (TAA, 45-55 mol% yield) and serves as a TLC marker for toluene-formaldehyde resins. - **Physical state:** White solid (mp 99-102 °C) vs. liquid unsubstituted analog - enables recrystallization purification. - **Reactivity:** Exclusive para-isomer pathway; ortho/meta isomers yield different intermediates. - **Application:** p-Tolualdehyde precursor, heat transfer fluid research, analytical standard.

Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
CAS No. 38460-98-9
Cat. No. B11938368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methylbenzyl) ether
CAS38460-98-9
Molecular FormulaC16H18O
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COCC2=CC=C(C=C2)C
InChIInChI=1S/C16H18O/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
InChIKeyUJIUKTDUCYLQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-methylbenzyl) Ether: Technical Baseline


Bis(4-methylbenzyl) ether (CAS 38460-98-9; synonym: 4,4′-dimethyldibenzyl ether, DMBE) is a symmetrical dibenzyl ether with the molecular formula C₁₆H₁₈O and a molecular weight of 226.31 g/mol [1]. It is composed of two 4-methylbenzyl groups linked by a central oxygen atom, placing it within the class of benzyl ethers that have been systematically evaluated as potential heat transfer fluids and synthetic intermediates [2]. The compound is a white to almost-white crystalline solid at ambient temperature, with a reported melting point of 99.0–102.0 °C (pure, GC assay ≥98.0%) [3] and a predicted boiling point of 324.0 ± 11.0 °C [1]. Its para-methyl substitution pattern confers distinctive regiochemical behavior during catalytic transformations compared to ortho- and meta-substituted isomers, making correct structural identification critical for procurement decisions [4].

Regioselective Intermediate
Para-specific ether pathway in Rh-catalyzed carbonylation; distinct from ortho/meta ester routes
Solid-State Purification
Crystalline form supports recrystallization over distillation, simplifying handling and isolation
Analytical Reference
Established TLC retention order and chromogenic response for toluene-formaldehyde resin intermediates

Why Generic Substitution Fails


Substitution of bis(4-methylbenzyl) ether by unsubstituted dibenzyl ether (CAS 103-50-4) or isomeric methyl-substituted dibenzyl ethers introduces quantifiable divergences in physical state (liquid vs. solid at ambient temperature), chromatographic retentivity, and regiochemical reaction pathway that directly affect process reproducibility. Unsubstituted dibenzyl ether is a liquid at room temperature (mp 3.6 °C) [1], while bis(4-methylbenzyl) ether is a crystalline solid (mp 99–102 °C) [2], altering handling, purification, and formulation protocols. More critically, during rhodium-catalyzed carbonylation, the para-methylbenzyl alcohol substrate preferentially forms the symmetrical ether (DMBE) as the initial intermediate, whereas the ortho- and meta-substituted alcohols proceed through an ester (MBTA) pathway—a regiochemical divergence that would fundamentally alter product distribution and yield if the wrong isomer were procured [3]. These property and reactivity differences mean that in-class compounds cannot be casually interchanged without compromising synthetic outcomes or analytical specificity.

Physical State Mismatch
Liquid dibenzyl ether (mp 3.6 °C) may alter handling, purification, and formulation protocols compared to the crystalline target
Regiochemical Pathway
Ortho- and meta-substituted isomers follow an ester intermediate route, not the ether pathway, which may shift product distribution
Chromatographic Ambiguity
Isomeric methylbenzyl ethers exhibit different Rf values and may co-elute; method revalidation may be required

Quantitative Differentiation Evidence


Regiochemical Pathway Divergence

Under identical rhodium-catalyzed carbonylation conditions (130 °C, CO pressure 3 × 10³ kPa, liquid phase), p-methylbenzyl alcohol (p-MBAL) uniquely forms bis(p-methylbenzyl) ether (DMBE) as the dominant initial intermediate, whereas o-MBAL and m-MBAL predominantly form the corresponding o-methylbenzyl o-tolylacetate (MBTA) ester [1]. This pathway bifurcation is a direct consequence of the para-methyl substituent position. After 180 min, the selectivity to the final tolylacetic acid (TAA) product converges to 45–55 mol% for all three isomers, but the intermediate chemistry and associated impurity profiles are fundamentally different [1]. For procurement, this means that bis(4-methylbenzyl) ether sourced from p-MBAL carbonylation streams requires distinct purification protocols compared to ortho- or meta-derived streams. Note: A limitation of this evidence is that the study reports the ether as an intermediate rather than the isolated target; the comparative yield of isolated DMBE versus ortho/meta ethers was not quantified in the available data.

Carbonylation Pathway
Head-to-head
p-MBAL → DMBE (ether)
o/m-MBAL → MBTA ester
Supports pathway-specific intermediate selection
TAA selectivity ~45–55 mol% after 180 min; ether vs. ester impurity context
Carbonylation catalysis Regioselective synthesis Benzyl ether intermediate Rhodium catalyst

Physical State and Melting Point Differentiation

Bis(4-methylbenzyl) ether is a crystalline solid at ambient temperature with a melting point of 99.0–102.0 °C (GC purity ≥98.0%) [1], in marked contrast to unsubstituted dibenzyl ether (CAS 103-50-4), which is a liquid at room temperature with a melting point of approximately 3.6 °C [2]. This represents a melting point elevation of approximately 96–98 °C attributable to the presence of two para-methyl substituents. The boiling point of bis(4-methylbenzyl) ether is predicted at 324.0 ± 11.0 °C [3], compared to 298 °C for dibenzyl ether [2], yielding a boiling point increase of approximately 26 °C. The solid-state nature of the target compound simplifies storage, handling, and purification by recrystallization, whereas the liquid state of dibenzyl ether necessitates distillation or liquid-handling infrastructure. Density is predicted at 1.020 ± 0.06 g/cm³ for the target compound [3] versus 1.043 g/cm³ for dibenzyl ether [2]. Note: Density and boiling point for the target compound are computationally predicted; experimentally measured values were not located in the accessible literature.

Physical Property
Cross-study
Δmp ≈ +96–98 °C
solid (mp 99–102 °C) vs liquid (mp 3.6 °C)
Supports solid-form handling workflow
Predicted bp 324 °C; density 1.020 g/cm³ (calc.)
Physical property Crystallinity Formulation Handling

Chromatographic Retention Differentiation

In a standardized thin-layer chromatography (TLC) system using activated alumina plates (0.3 mm thickness, activated at 170 °C for 2 h) with carbon tetrachloride–benzene–petroleum ether (2:1:1) as developing solvent over a 15 cm development distance, the Rf values decrease in the reproducible order: DMPM (4,4′-dimethyldiphenylmethane, hydrocarbon) > DMBE (4,4′-dimethyldibenzyl ether) > DMBA (dimethyldibenzylacetal) > MT (methylol toluene) [1]. The oxygen-containing DMBE displays a lower Rf than the purely hydrocarbon DMPM due to increased polarity from the ether linkage, enabling unambiguous chromatographic separation of these two structurally similar compounds that co-occur in toluene-formaldehyde resin intermediates [1]. Furthermore, DMBE spots produce a reddish-brown to reddish-purple color with concentrated H₂SO₄ detection reagent, whereas DMPM spots appear yellow, providing orthogonal visual confirmation [1]. Note: Exact numerical Rf values were not tabulated in the source; the evidence is based on the reported retention order and color differentiation.

TLC Retention
Head-to-head
Rf order: DMPM > DMBE > DMBA > MT
Spot: reddish-brown (DMBE) vs yellow (DMPM)
Enables identity confirmation in resin QC
Alumina TLC, CCl₄–benzene–petroleum ether, H₂SO₄ detection
Thin-layer chromatography Analytical differentiation Toluene-formaldehyde resin analysis Quality control

Synthetic Yield Efficiency

A patent method (CN104016837B) describes the preparation of 4,4′-dimethyldibenzyl ether from p-methylbenzyl chloride (99.0% purity) and aqueous NaOH under phase-transfer catalysis (PTC) at 108–110 °C with 6 h reflux [1]. Using tetrabutylammonium bromide (TBAB) as the PTC catalyst, the crude product was obtained with 90.40% GC purity and 98.6% yield after crystallization (Embodiment 1) [1]. Substituting triethylamine as the catalyst reduced the crude purity to 96.39% GC and the yield to 91.8% (Embodiment 2) [1]. At reduced catalyst loading (Embodiment 3), the purity was 93.35% GC with a reported yield of 104% (likely including residual solvent/moisture) [1]. This demonstrates that the compound can be synthesized in near-quantitative yields (≥98%) under optimized PTC conditions, which is a relevant benchmark for evaluating supplier-process efficiency. Note: The patent does not include a direct head-to-head yield comparison against other dibenzyl ethers synthesized under identical conditions; the evidence is specific to the p-methyl-substituted substrate.

PTC Etherification
Class-level
98.6% yield (TBAB)
91.8% yield (triethylamine)
Supports supplier-process benchmarking
Patent data; review catalyst-specific impurity profiles
Phase-transfer catalysis Etherification yield Process chemistry p-Tolualdehyde precursor

Research and Industrial Application Scenarios


Carbonylation Intermediate

In rhodium-catalyzed carbonylation processes targeting p-tolylacetic acid (TAA), bis(4-methylbenzyl) ether (DMBE) is the kinetically favored initial intermediate when using p-methylbenzyl alcohol as the substrate, a pathway unique to the para isomer [1]. This contrasts sharply with the ortho- and meta-substituted alcohols, which proceed through an ester (MBTA) intermediate. Researchers developing regioselective carbonylation routes should procure the para-specific bis(4-methylbenzyl) ether if the intent is to study or scale the ether-intermediate pathway, as using ortho- or meta-substituted analogs would yield a fundamentally different intermediate landscape and impurity profile. The final TAA selectivity converges to 45–55 mol% after 180 min under the reported conditions (130 °C, 3 × 10³ kPa CO, Rh/C catalyst), providing a quantitative benchmark for process optimization [1].

Analytical Reference Standard

4,4′-Dimethyldibenzyl ether (DMBE) has been established as a standard compound for the thin-layer chromatographic (TLC) analysis of low-molecular-weight intermediates in toluene-formaldehyde resins [1]. Its intermediate Rf value (between DMPM and DMBA) and characteristic reddish-brown to reddish-purple chromogenic response upon H₂SO₄ detection—distinct from the yellow color of the hydrocarbon DMPM—make it a unique marker for oxygen-containing resin components [1]. Analytical laboratories supporting polymer or resin manufacturing should procure certified bis(4-methylbenzyl) ether as a reference standard for unambiguous peak/spots assignment in TLC and GC analyses of commercial toluene-formaldehyde resin intermediates.

Crystalline Precursor

The patent literature explicitly identifies 4,4′-dimethyldibenzyl ether as a raw material for the preparation of p-tolualdehyde, an important fine chemical intermediate used in fragrances, triphenylmethane dyes, and other organic syntheses [1]. The crystalline nature of bis(4-methylbenzyl) ether (mp 99–102 °C, as specified by TCI ) facilitates purification by recrystallization prior to oxidative cleavage, in contrast to liquid dibenzyl ether (mp 3.6 °C) which would require distillation. The demonstrated synthetic accessibility in near-quantitative yield (98.6% crude) via TBAB-catalyzed phase-transfer etherification [1] supports its viability as a scalable precursor. Fine chemical manufacturers evaluating routes to p-tolualdehyde should consider bis(4-methylbenzyl) ether as a solid-handling, high-purity feedstock option.

Heat Transfer Fluid Research

Dibenzyl ethers as a compound class have been systematically investigated for heat transfer fluid (HTF) applications, with studies examining heat capacity, temperature-dependent density, thermal stability, and long-term oxidative stability [1]. While bis(4-methylbenzyl) ether was not the specific focus of the published HTF dataset, its structural features—two para-methyl substituents on a symmetrical dibenzyl ether scaffold—are predicted to influence thermal properties relative to unsubstituted dibenzyl ether (bp elevation ~26 °C, solid state at ambient temperature). Researchers engaged in structure-property relationship studies of benzyl ethers as HTF candidates can use bis(4-methylbenzyl) ether as a representative para-disubstituted member of the series for comparative thermal stability and heat capacity measurements. The predicted boiling point of 324 °C and melting point of 99–102 °C position it in a distinct thermal-operating window relative to lower-melting dibenzyl ether analogs.

Application
Selection Property
Validation Focus
Carbonylation Intermediate
Para-specific regiochemical intermediate
Ether vs. ester pathway differentiation
Analytical Reference Standard
Established TLC retention and chromogenic profile
Unambiguous peak assignment in resin intermediate analysis
Crystalline Precursor
Crystalline solid amenable to recrystallization
Purity and oxidative cleavage efficiency review
Heat Transfer Fluid Research
Para-disubstituted benzyl ether scaffold
Thermal stability and property comparison with unsubstituted analogs
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